molecular formula C11H15N6O13P3S B148246 8-Thiocyano-adenosine triphosphate CAS No. 139041-17-1

8-Thiocyano-adenosine triphosphate

Cat. No.: B148246
CAS No.: 139041-17-1
M. Wt: 564.26 g/mol
InChI Key: FTOLYLJDISCXPB-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Thiocyano-adenosine triphosphate (8-SCN-ATP) is a chemically modified analog of adenosine triphosphate (ATP), where a thiocyano (-SCN) group replaces the hydrogen atom at the 8-position of the adenine ring. For instance, ATP plays a critical role in stabilizing amorphous calcium carbonate (ACC) during bone mineralization, with enzymatic degradation triggering hydroxyapatite crystallization . The thiocyano modification in 8-SCN-ATP may enhance resistance to enzymatic hydrolysis, prolonging its stabilizing effects on ACC or altering its metabolic pathway.

Properties

CAS No.

139041-17-1

Molecular Formula

C11H15N6O13P3S

Molecular Weight

564.26 g/mol

IUPAC Name

[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-8-yl] thiocyanate

InChI

InChI=1S/C11H15N6O13P3S/c12-2-34-11-16-5-8(13)14-3-15-9(5)17(11)10-7(19)6(18)4(28-10)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-4,6-7,10,18-19H,1H2,(H,23,24)(H,25,26)(H2,13,14,15)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

FTOLYLJDISCXPB-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)SC#N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)SC#N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)SC#N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

8-thiocyano-adenosine triphosphate
8-thiocyano-ATP

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Mineralization Role : ATP stabilizes ACC, but 8-SCN-ATP could delay hydroxyapatite crystallization by resisting enzymatic degradation .
  • Enzyme Kinetics: ATP-creatine transphosphorylase exhibits random quasi-equilibrium kinetics with ATP. 8-SCN-ATP may act as a non-competitive inhibitor due to altered binding .
  • Toxicity Considerations: The thiocyano group could introduce toxicity absent in native ATP, necessitating specialized handling beyond standard ATP protocols .

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